2-Chloro-5-methylpyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUISLIKOIBJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227580-80-4 | |
| Record name | 2-chloro-5-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 5 Methylpyridin 4 Ol and Analogous Pyridinols
De Novo Synthetic Routes to the 2-Chloro-5-methylpyridin-4-ol Core Structure
De novo synthesis provides a direct pathway to the pyridin-4-ol core, building the heterocyclic ring from acyclic precursors. These methods are particularly valuable for introducing specific substitution patterns that might be challenging to achieve through the modification of a pre-formed pyridine (B92270) ring.
Strategies Employing Halogenation and Subsequent Dehydrohalogenation for Pyridinol Generation
One notable de novo approach involves the construction of a piperidone precursor followed by halogenation and dehydrohalogenation to furnish the aromatic pyridinol ring system. A relevant example is the synthesis of 2-chloro-5-methylpyridine (B98176), a closely related precursor, which can be adapted for pyridinol synthesis. This process begins with the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone. This intermediate is then subjected to halogenation, followed by dehydrohalogenation to yield 2-hydroxy-5-methylpyridine (a tautomer of 5-methyl-2(1H)-pyridone). Subsequent chlorination can then introduce the chloro-substituent at the 2-position. This strategy highlights the utility of building a saturated heterocyclic precursor that is subsequently aromatized to the desired pyridinol.
Synthesis via Functionalized Pyridine N-Oxide Intermediates
Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines due to their enhanced reactivity towards both electrophiles and nucleophiles. semanticscholar.org De novo syntheses can be designed to generate a substituted pyridine N-oxide, which is then converted to the target pyridinol. For instance, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids presents a flexible three-component approach to highly substituted pyridin-4-ol derivatives. chim.it The resulting pyridin-4-ol/pyridin-4-one tautomeric mixture can be further functionalized. While not a direct synthesis of this compound, this methodology demonstrates the construction of the pyridin-4-ol core from acyclic components, which could be adapted by selecting appropriately substituted starting materials.
Transformations of Precursor Pyridine Derivatives to this compound
Modifying existing pyridine rings is a common and effective strategy for the synthesis of this compound. This approach leverages the availability of a wide range of substituted pyridine starting materials.
Chemical Conversion Pathways from Aminopyridines, including 2-Chloro-5-methylpyridin-4-amine (B1314158)
The conversion of aminopyridines to their corresponding pyridinols is a well-established transformation. For the specific synthesis of this compound, the precursor 2-chloro-5-methylpyridin-4-amine is a key intermediate. A patented method describes the conversion of 2-chloro-5-methyl-4-pyridinamine to 4-amino-5-methyl-2(1H)-pyridone, which is a tautomer of the desired product, by reacting it with potassium hydroxide (B78521) in methanol (B129727) within a pressure reactor.
Another general method for converting aminopyridines to hydroxypyridines is through diazotization. This reaction involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. byjus.comorganic-chemistry.org These diazonium ions are often unstable and can rapidly hydrolyze to the corresponding hydroxyl compounds in dilute acid solution. rsc.org For example, the diazotization of 4-aminopyridine in the presence of a mineral acid leads to the formation of a pyridine-4-diazonium ion, which readily hydrolyzes to 4-hydroxypyridine (B47283). rsc.orgguidechem.com This general principle can be applied to 2-chloro-5-methylpyridin-4-amine to yield this compound.
| Starting Material | Reagents | Product | Yield |
| 2-Chloro-5-methyl-4-pyridinamine | KOH, Methanol | 4-Amino-5-methyl-2(1H)-pyridone | High |
| 4-Aminopyridine | NaNO₂, Mineral Acid, H₂O | 4-Hydroxypyridine | - |
Reductive and Hydrolytic Routes from Nitropyridines and Nitropyridine N-Oxides
Nitropyridines and their N-oxides are valuable precursors for the synthesis of pyridinols, often via an intermediate aminopyridine. The nitro group can be reduced to an amino group, which is then converted to a hydroxyl group as described in the previous section.
A direct synthetic route to the key intermediate, 2-chloro-5-methylpyridin-4-amine, starts from 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide. chemicalbook.com This nitro compound is hydrogenated using a platinum catalyst, often in the presence of a promoter such as molybdenum, under a hydrogen atmosphere to yield the corresponding aminopyridine with high conversion rates. chemicalbook.com
| Catalyst | Conversion Rate |
| 0.8% Pt and 0.6% Mo on activated carbon | >98% |
| 0.8% Pt and 0.3% Mo on activated carbon | ~98% |
| 1% Pt and 2% V on activated carbon | ~87% |
Furthermore, the nitro group of a nitropyridine N-oxide can be directly substituted by a hydroxyl group. For instance, 4-nitropyridine-N-oxide can be converted to 4-hydroxypyridine-N-oxide by treatment with an alkaline solution of hydrogen peroxide. researchgate.netresearchgate.net This demonstrates a direct hydrolytic route from a nitropyridine N-oxide to a pyridinol precursor. The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids can also lead to the formation of 4-aminopyridine, with some hydrolysis to 4-pyridone observed as a side reaction. mdpi.org
Innovative Synthetic Approaches in Pyridinol Preparation
Recent advancements in synthetic organic chemistry have introduced novel and efficient methods for the preparation of pyridines and their derivatives, which can be applied to the synthesis of pyridinols.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, scalability, and reproducibility. nih.gov The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully adapted to microwave flow reactors for the continuous production of pyridines. beilstein-journals.org Flow chemistry has also been utilized for the catalytic N-oxidation of pyridine derivatives, a key step in many synthetic routes involving pyridine N-oxide intermediates. organic-chemistry.org The synthesis of pyridinium salts, which are versatile intermediates, has also been optimized using continuous flow conditions accelerated by Bayesian optimization. nih.gov
Photochemical Methods: Photochemistry provides a unique avenue for the functionalization of pyridines under mild conditions. nih.gov Visible light-induced methods have been developed for the functionalization of pyridines via the generation of pyridinyl radicals from pyridinium ions. nih.gov These radicals can then couple with other radical species to form new carbon-carbon bonds. nih.gov While not a direct synthesis of the pyridinol core, these methods offer innovative ways to introduce substituents onto a pre-formed pyridine ring, which could be part of a larger synthetic strategy. The Chichibabin pyridinium synthesis has also been achieved via a visible light-induced decarboxylative pathway. rsc.org
Novel Catalytic Strategies: The development of new catalysts and catalytic systems continues to drive innovation in pyridine synthesis. Metal-catalyzed transformations are widely used for the construction of the pyridine ring from simple building blocks. acsgcipr.org For example, a three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig/Diels–Alder sequence. nih.gov Additionally, highly enantioselective catalytic methods have been reported for the synthesis of chiral pyridines. researchgate.net The use of magnetically separable heterogeneous catalysts, such as copper ferrite nanoparticles supported on IRMOF-3/GO, has been demonstrated for the efficient one-pot synthesis of various pyridine derivatives under ultrasound irradiation. nih.gov
Continuous Flow Chemistry Methodologies for Enhanced Efficiency
Continuous flow chemistry has emerged as a highly efficient and scalable technology for the synthesis of chemical compounds, including pyridine derivatives. researchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety profiles.
The synthesis of chloro-pyridine derivatives, which are key precursors for compounds like this compound, has been successfully adapted to continuous flow systems. For instance, the preparation of 2-chloro-5-(chloromethyl)pyridine can be conducted efficiently using a microchannel reactor. scispace.com In this process, reagents are continuously pumped into the reactor where they mix and react under precisely controlled conditions. This approach allows for rapid reaction optimization and can be scaled up by extending the operation time or by using multiple reactors in parallel. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Pyridine Derivative
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Limited; potential for temperature/concentration gradients | Precise control over temperature, pressure, and stoichiometry |
| Scalability | Challenging; requires larger reactors and poses safety risks | Readily scalable by extending run time or "numbering-up" |
| Safety | Higher risk due to large volumes of reagents and intermediates | Enhanced safety with small reaction volumes and better heat dissipation |
| Reaction Time | Often hours to days | Can be reduced to seconds or minutes |
| Product Purity | May require extensive purification | Often results in higher purity, reducing downstream processing |
| Process Optimization | Time-consuming and material-intensive | Rapid optimization through automated parameter screening |
Solid-Phase Synthesis Applications for Pyridine-Based Scaffolds
Solid-phase synthesis is a powerful technique for the production of libraries of compounds, which is particularly useful in drug discovery and materials science. acs.org This method involves attaching a starting material or scaffold to an insoluble solid support (resin) and then performing a series of chemical reactions. The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing, eliminating the need for complex chromatographic purification after each step.
The pyridine scaffold is well-suited for solid-phase synthesis applications. A versatile approach involves the immobilization of a functionalized pyridine, such as 2-chloro-5-bromopyridine, onto a polystyrene-based resin. acs.orgacs.org For example, 2-chloro-5-bromopyridine can be attached to a Merrifield resin via a traceless silicon linker at the C-4 position. acs.orgresearchgate.net This silicon linker is stable under a wide range of reaction conditions but can be easily cleaved at the end of the synthesis using fluoride anions to release the final product from the solid support. acs.org
Once the pyridine scaffold is anchored to the resin, it serves as a versatile platform for building molecular diversity. The different reactive sites on the pyridine ring (in this case, the chloro and bromo substituents) can be selectively functionalized. acs.org This methodology has been effectively used to react the immobilized scaffold with various polar and transition organometallic reagents, leading to the clean and efficient formation of diverse pyridine-based compounds in high yields and purities. acs.orgresearchgate.net This opens a new and efficient route to creating libraries of synthons and chromophores for various applications. acs.org
Table 2: General Workflow for Solid-Phase Synthesis of a Pyridine Library
| Step | Description | Example |
|---|---|---|
| 1. Immobilization | The pyridine scaffold is chemically attached to a solid support (resin). | 2-chloro-5-bromopyridine is bound to a polystyrene resin via a silicon linker. acs.org |
| 2. Reaction/Functionalization | The immobilized scaffold is treated with various reagents in solution to build complexity. | The resin-bound scaffold is reacted with different organometallic reagents to introduce new functional groups. acs.org |
| 3. Washing | The resin is washed to remove excess reagents and soluble by-products. | The resin is typically washed with solvents like THF and methanol. |
| 4. Cleavage | The final compound is detached from the solid support. | A fluoride anion source is used to cleave the traceless silicon linker, releasing the functionalized pyridine. acs.org |
| 5. Isolation | The final product is isolated in solution after filtering off the resin. | The resulting solution contains the purified pyridine derivative. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-5-(chloromethyl)pyridine |
| 2-chloro-5-bromopyridine |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methylpyridin 4 Ol
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. This activation facilitates the displacement of the chloro substituent by a variety of nucleophiles.
Chemoselectivity and Regioselectivity Studies
While specific studies on the chemoselectivity and regioselectivity of 2-Chloro-5-methylpyridin-4-ol are not extensively documented in the reviewed literature, general principles of pyridine chemistry suggest that nucleophilic attack will preferentially occur at the 2-position, displacing the chlorine atom. The hydroxyl group at the 4-position can also exhibit nucleophilic or electrophilic character depending on the reaction conditions, potentially leading to competing reactions.
For instance, in the synthesis of related pyridine-based ether linkages, such as 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, the reaction of 2-chloro-4-pyridinol with aniline (B41778) proceeds under basic conditions. In this case, the hydroxyl group is deprotonated to form a more potent nucleophile that can then participate in substitution reactions. The regioselectivity of such reactions would be highly dependent on the nature of the attacking nucleophile and the reaction conditions employed.
Kinetic and Thermodynamic Parameters of Substitution Processes
Reactivity at the Hydroxyl and Pyridine Nitrogen Centers
The presence of both a hydroxyl group and a pyridine nitrogen atom introduces additional layers of reactivity to this compound, including the potential for tautomerism and reactions at these heteroatoms.
Tautomerism Studies and Their Influence on Reactivity Profiles
Pyridin-4-ols can exist in equilibrium with their corresponding pyridin-4(1H)-one tautomers. In the case of this compound, this equilibrium would involve the migration of the proton from the hydroxyl group to the pyridine nitrogen.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. While specific NMR studies to quantify the tautomeric ratio for this compound have not been reported, the existence of this equilibrium is crucial as the two tautomers exhibit different reactivity profiles. The pyridinol form possesses a nucleophilic hydroxyl group, whereas the pyridinone form has an amide-like character.
Exploration of Electrophilic and Nucleophilic Characteristics of Ring Heteroatoms
The pyridine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. It can be protonated by acids or alkylated by electrophiles. However, the electron-withdrawing effect of the chlorine atom at the adjacent position reduces its basicity compared to pyridine itself.
The hydroxyl group at the 4-position can act as a nucleophile, particularly in its deprotonated form (phenoxide). It can undergo reactions such as O-alkylation and O-acylation. The chemoselectivity between N-alkylation and O-alkylation would be a key consideration in synthetic applications.
Oxidative and Reductive Transformation Pathways
The functional groups of this compound allow for various oxidative and reductive transformations, which can be utilized to synthesize a range of derivatives.
One potential reductive pathway involves the transformation of a nitro group. For example, the synthesis of 2-chloro-4-nitropyridine (B32982) N-oxide can be achieved through the nitration of 2-chloropyridine (B119429) N-oxide. Subsequent reduction of the nitro group and the N-oxide would lead to the corresponding amino and deoxygenated pyridine derivatives. While not directly demonstrated for the 5-methyl substituted analogue, this suggests that this compound could potentially be synthesized from a corresponding nitro precursor.
Oxidative reactions could involve the pyridine nitrogen to form the corresponding N-oxide. The hydroxyl group could also be a site for oxidation, although this would likely require specific oxidizing agents to avoid reaction at other sites of the molecule. A patent for cycloalkyl pyrimidines as ferroportin inhibitors mentions the use of this compound in a synthesis, indicating its utility as a building block in the creation of more complex molecules. google.com
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
The functionalization of the pyridine core at the C2 position through transition metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of diverse derivatives of this compound. Due to the electronic properties of the pyridine ring and the potential for the 4-hydroxyl group to interfere with catalytic cycles, this group is typically protected as an ether (e.g., methoxy, benzyloxy) or converted to a triflate to facilitate these transformations. The chlorine atom at the C2 position then serves as a versatile handle for the introduction of various substituents via well-established coupling methodologies.
One of the most widely employed methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. While specific examples for this compound derivatives are not extensively documented in publicly available literature, the reactivity of analogous systems, such as 2-chloropyridines bearing alkoxy substituents, provides valuable insight. For instance, the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine (B81016) with various boronic acids has been investigated, demonstrating the feasibility of such reactions on similar electron-rich heterocyclic systems. These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, in the presence of a base to afford the corresponding 2-aryl or 2-heteroaryl derivatives in good to excellent yields. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high efficacy.
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position of the pyridine ring. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation, allowing for the coupling of less reactive chloro-heteroarenes. For derivatives of this compound, this methodology would provide access to a variety of 2-amino-5-methylpyridin-4-ol (B13041367) derivatives, which are valuable scaffolds in medicinal chemistry.
The Sonogashira coupling reaction provides a direct route to 2-alkynyl-substituted pyridines through the reaction of a terminal alkyne with the 2-chloro derivative. This reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions. The resulting 2-alkynyl-5-methylpyridin-4-ol derivatives are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.
The following tables summarize representative conditions and findings for transition metal-catalyzed cross-coupling reactions on analogous 2-chloropyridine and related heterocyclic systems, which can serve as a predictive guide for the reactivity of O-protected this compound derivatives.
Table 1: Representative Suzuki-Miyaura Coupling of a 2-Chloro-4,6-dimethoxypyrimidine
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | >95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 85 |
Table 2: General Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| 3 | Benzylamine | PdCl₂(dppf) | DavePhos | K₃PO₄ | THF | 80 |
Table 3: Typical Sonogashira Coupling Conditions for 2-Chloropyridines
| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 80 |
| 3 | 1-Hexyne | PdCl₂(dppf) | CuI | K₂CO₃ | Acetonitrile | 70 |
Derivatization and Analog Synthesis from the 2 Chloro 5 Methylpyridin 4 Ol Scaffold
Selective Functionalization at Various Pyridine (B92270) Ring Positions
The strategic functionalization of the 2-chloro-5-methylpyridine (B98176) ring is crucial for developing new chemical entities. The chlorine atom at C-2, the methyl group at C-5, and the substituents at other ring positions can be selectively introduced or modified through various synthetic strategies.
A common approach involves a multi-step synthesis starting from 2-chloro-5-methylpyridine to introduce functionality at the C-4 position. This process often includes nitration, followed by reduction, diazotization, and subsequent substitution reactions. google.com For instance, the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) begins with the 4-nitration of 2-chloro-5-methylpyridine. google.com This nitro-derivative serves as a key intermediate. The nitro group can be reduced to an amino group, yielding 2-chloro-5-methylpyridin-4-amine (B1314158). google.comchemicalbook.com This transformation is typically achieved through hydrogenation using catalysts like platinum and molybdenum on activated carbon or by using reducing agents like iron powder in acetic acid. google.comchemicalbook.com
The resulting 2-chloro-5-methylpyridin-4-amine is a valuable precursor for further modifications. Through diazotization followed by iodination, the amino group can be converted to an iodine atom, affording 2-chloro-4-iodo-5-methylpyridine. google.com The presence of multiple distinct halogen atoms on the pyridine ring, such as in 2-chloro-4,5-dibromopyridine, allows for orthogonal functionalization, where each position can be addressed with different chemistries, such as selective halogen-metal exchange reactions. mdpi.com This regioselective functionalization is a powerful tool for creating specifically substituted pyridine derivatives. mdpi.com
The table below summarizes key transformations for the selective functionalization of the 2-chloro-5-methylpyridine scaffold.
| Starting Material | Reagents/Conditions | Product | Position Functionalized |
| 2-Chloro-5-methylpyridine | Nitrating agent | 2-Chloro-5-methyl-4-nitropyridine (B1589938) | C-4 |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | H₂, Pt/Mo on Carbon, Ethanol | 2-Chloro-5-methylpyridin-4-amine | C-4 |
| 2-Chloro-5-methyl-4-nitropyridine | Reduced iron powder, Acetic Acid | 2-Chloro-5-methylpyridin-4-amine | C-4 |
| 2-Chloro-5-methylpyridin-4-amine | 1. NaNO₂, H₂SO₄2. KI, Acetone | 2-Chloro-4-iodo-5-methylpyridine | C-4 |
Synthesis of Heterocyclic Conjugates and Fused Ring Systems
The functionalized 2-chloro-5-methylpyridine scaffold is an excellent starting point for the synthesis of more complex molecular systems, including heterocyclic conjugates and fused rings. These structures are of significant interest due to their presence in numerous biologically active molecules.
One straightforward method for creating heterocyclic conjugates is through the formation of imines (Schiff bases). For example, 2-chloro-5-methylpyridine-3-carbaldehyde, an aldehyde derivative of the core scaffold, can be synthesized and subsequently reacted with various primary amines to produce a series of new imines in excellent yields. researchgate.net This reaction provides a simple and efficient way to link the pyridine core to other heterocyclic or aromatic systems. researchgate.net
The construction of fused-ring systems often involves intramolecular or intermolecular cycloaddition reactions. Highly functionalized pyridines can serve as precursors for these complex structures. Methodologies such as inverse electron-demand Diels-Alder reactions or palladium-catalyzed C-H activation and amination sequences are employed to build fused systems like benzimidazole-fused phenanthridines from substituted precursors. rsc.orgmdpi.com While not specifically demonstrated for 2-chloro-5-methylpyridin-4-ol, these synthetic principles are broadly applicable to pyridine derivatives, allowing for the annulation of additional rings onto the pyridine core. mdpi.com The regioselectivity of such cycloadditions is often governed by the electronic properties of the reacting partners. rsc.org
Rational Design and Construction of Pyridine-Based Chemical Libraries
The rational design of chemical libraries is a cornerstone of modern drug discovery and materials science. Pyridine-based scaffolds are frequently used due to their "privileged" status in medicinal chemistry. The 2-chloro-5-methylpyridine skeleton is well-suited for the construction of such libraries through systematic derivatization.
A powerful technique for library synthesis is solid-phase organic synthesis. A related scaffold, 2-chloro-5-bromopyridine, has been successfully immobilized on a polystyrene resin via a traceless silicon linker at the C-4 position. acs.org This solid-phase approach allows for the efficient and selective execution of reactions, such as couplings with various organometallic reagents, to generate a library of diverse pyridine-based compounds. acs.org A similar strategy could be envisioned for the 2-chloro-5-methylpyridine scaffold, enabling high-throughput synthesis of derivatives.
Furthermore, the development of efficient synthesis methods, including the use of continuous flow reactors, facilitates the rapid production of bioactive derivatives. researchgate.net Starting with a key intermediate like 2-chloro-5-(chloromethyl)pyridine, a continuous flow process can be used to synthesize precursors such as 2-chloro-5-(hydrazinylmethyl)pyridine. researchgate.net This intermediate can then be reacted with a variety of aromatic aldehydes to quickly generate a library of hydrazone compounds for biological screening. researchgate.net This combination of rational design, versatile scaffolds, and efficient synthetic technologies enables the systematic exploration of the chemical space around the 2-chloro-5-methylpyridine core.
Computational and Theoretical Chemistry Studies of 2 Chloro 5 Methylpyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Chloro-5-methylpyridin-4-ol. These methods provide insights into its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.
From these calculations, key energetic properties such as the total energy, heat of formation, and vibrational frequencies can be obtained. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, a hypothetical data table for its optimized geometry is presented below to illustrate the expected outputs of such a study.
Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C2 | Cl | Value | |
| Bond Length | C4 | O | Value | |
| Bond Length | C5 | C(methyl) | Value | |
| Bond Angle | Cl | C2 | N1 | Value |
| Bond Angle | C3 | C4 | C5 | Value |
| Dihedral Angle | C6 | N1 | C2 | C3 |
| (Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.) |
Frontier Molecular Orbital (FMO) Analysis for Electrophilicity and Nucleophilicity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
| (Note: The values in this table are placeholders and would need to be determined by actual FMO analysis.) |
Analysis of Tautomeric Equilibria and Energy Landscapes
Pyridin-4-ol derivatives can exist in equilibrium with their pyridone tautomers. In the case of this compound, it can potentially exist in equilibrium with 2-chloro-5-methyl-1H-pyridin-4-one. Computational chemistry is an invaluable tool for studying these tautomeric equilibria.
By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). The energy landscape can be explored to identify the transition states connecting the tautomers, providing insights into the kinetics of the tautomerization process. The relative stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The hydroxyl group in this compound allows it to participate in hydrogen bonding, both as a donor (from the -OH group) and as an acceptor (at the oxygen and nitrogen atoms). These intermolecular interactions are crucial in determining the physical properties of the compound in the solid state and in solution.
Computational methods can be used to model and quantify these interactions. By studying dimers or larger clusters of the molecule, it is possible to determine the preferred hydrogen bonding motifs and their corresponding interaction energies. This information is vital for understanding the crystal packing and the behavior of the compound in biological systems.
Theoretical Prediction of Spectroscopic Parameters and Electronic Properties
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
Furthermore, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to assist in the structural elucidation of the compound. Other electronic properties that can be computed include the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to an external electric field.
Interactive Table: Hypothetical Predicted Spectroscopic and Electronic Properties for this compound
| Property | Predicted Value |
| λmax (UV-Vis) | Value nm |
| Major IR Frequencies | Value cm-1 |
| 13C NMR Chemical Shift (C4) | Value ppm |
| Dipole Moment | Value Debye |
| (Note: The values in this table are placeholders and would need to be determined by actual theoretical calculations.) |
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Methylpyridin 4 Ol and Its Derivatives
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy provides direct insight into the functional groups present in the molecule, offering clear evidence for the predominant tautomeric form.
Infrared (IR) Spectroscopy: The most diagnostic absorption band for identifying the 2-chloro-5-methyl-1H-pyridin-4-one tautomer is the strong carbonyl (C=O) stretching vibration, which is expected in the 1650-1690 cm⁻¹ region. spectroscopyonline.com Concurrently, a medium-intensity N-H stretching band would appear around 3300-3500 cm⁻¹. In contrast, the pyridin-4-ol form would be characterized by a broad O-H stretching band between 3200-3600 cm⁻¹ and the absence of a strong C=O stretch. vscht.cz
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on symmetric vibrations and bonds with low polarity. The C=C and C=N ring stretching modes in the 1400-1650 cm⁻¹ region are typically strong in the Raman spectrum and can help characterize the aromatic system of both tautomers.
Table 2: Characteristic Vibrational Frequencies for Tautomers of 2-Chloro-5-methylpyridin-4-ol
| Vibrational Mode | Expected Frequency (cm⁻¹) (Pyridin-4-one Form) | Expected Frequency (cm⁻¹) (Pyridin-4-ol Form) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | - | Medium |
| O-H Stretch | - | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Methyl) | 2850 - 3000 | 2850 - 3000 | Medium |
| C=O Stretch | 1650 - 1690 | - | Strong |
| C=C / C=N Ring Stretches | 1550 - 1650 | 1500 - 1650 | Medium-Strong |
| C-Cl Stretch | 650 - 800 | 650 - 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring
Mass spectrometry is used to confirm the molecular weight of this compound and to elucidate its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₆H₆ClNO, corresponding to a monoisotopic mass of approximately 143.01 Da.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 143. Due to the natural abundance of the ³⁷Cl isotope, a characteristic (M+2)⁺ peak at m/z 145 would also be present, with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.
The fragmentation of the pyridone tautomer is expected to proceed through characteristic pathways. jcsp.org.pk Key fragmentation events include the loss of a chlorine radical and the elimination of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). chemguide.co.uk This technique is also invaluable for reaction monitoring in syntheses involving this compound, allowing for the real-time tracking of reactants, intermediates, and products based on their respective molecular weights.
Table 3: Expected Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 145 | [M+2]⁺ (³⁷Cl isotope) | - |
| 143 | [M]⁺ (³⁵Cl isotope) | - |
| 115 | [M - CO]⁺ | CO |
| 108 | [M - Cl]⁺ | Cl |
| 80 | [M - Cl - CO]⁺ | Cl, CO |
X-ray Crystallography for Definitive Solid-State Structural Characterization
X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction study would unambiguously determine which tautomer exists in the solid state. Based on studies of similar 4-hydroxypyridine (B47283) systems, the pyridone form is often favored in the crystal lattice due to its ability to form strong intermolecular hydrogen bonds via the N-H and C=O groups.
The analysis would yield precise measurements of all covalent bonds. Key expected values for the 2-chloro-5-methyl-1H-pyridin-4-one tautomer, based on crystallographic data from analogous structures, are presented below. researchgate.net The C4=O bond length would be characteristic of a double bond (~1.24 Å), while the C2-C3 and C5-C6 bonds would exhibit lengths intermediate between typical single and double bonds, indicating aromatic character within the pyridone ring. The geometry around the ring atoms would be essentially planar.
Table 4: Expected Solid-State Bond Lengths and Angles for 2-Chloro-5-methyl-1H-pyridin-4-one
| Parameter | Bond/Angle | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C4=O | 1.23 - 1.26 Å |
| Bond Length | N1-C2 | 1.37 - 1.40 Å |
| Bond Length | C2-Cl | 1.72 - 1.75 Å |
| Bond Length | C3-C4 | 1.43 - 1.46 Å |
| Bond Length | C5-C6 | 1.35 - 1.38 Å |
| Bond Angle | C6-N1-C2 | 120 - 124° |
| Bond Angle | N1-C2-C3 | 115 - 118° |
| Bond Angle | C3-C4-C5 | 118 - 121° |
Data are estimated based on published crystal structures of similar substituted 4-pyridone compounds.
Lack of Publicly Available Crystallographic Data for this compound
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available, detailed research on the specific crystal structure of this compound. As a result, the elucidation of its precise crystal packing arrangements and the specific supramolecular interactions within its solid state cannot be detailed at this time.
The requested section, "6.4.2. Elucidation of Crystal Packing Arrangements and Supramolecular Interactions," requires specific, experimentally determined data from techniques such as single-crystal X-ray diffraction. This data, including unit cell parameters, space group, and atomic coordinates, is essential for a definitive analysis of how the molecules are arranged in a crystalline lattice and what non-covalent forces govern this arrangement.
While general principles of supramolecular chemistry would suggest the potential for certain interactions based on the compound's functional groups—such as hydrogen bonding involving the hydroxyl group and the pyridine (B92270) nitrogen, and potential halogen bonding from the chlorine atom—providing a detailed, scientifically accurate analysis with data tables is not possible without published crystallographic findings. Any discussion would be purely speculative and would not meet the required standard of reporting on established research.
Therefore, this section cannot be completed until the crystal structure of this compound is determined and published in peer-reviewed scientific literature.
Applications of 2 Chloro 5 Methylpyridin 4 Ol in Advanced Chemical Synthesis
Role as a Precursor in the Synthesis of Complex Organic Molecules
2-Chloro-5-methylpyridin-4-ol, often existing in equilibrium with its tautomeric form, 4-amino-5-methyl-1H-pyridin-2(1H)-one, is primarily utilized as a foundational building block. Its significance lies in its role as a critical intermediate, enabling the multi-step synthesis of high-value, biologically active compounds.
The structure of this compound is integral to the synthesis of complex pharmaceutical agents. Research and patent literature demonstrate its application in creating molecules with significant therapeutic potential.
A primary example is its role as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. google.com The synthesis pathway involves creating the tautomeric pyridone, 4-amino-5-methyl-1H-pyridin-2(1H)-one, which serves as a central scaffold for the final drug molecule. google.comgoogle.com This pyridone intermediate is a chemical compound used as a reagent and building block in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants. biosynth.com
The general synthetic route to this key intermediate is a two-step process starting from 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide. google.comgoogle.com
Hydrogenation: The starting material, 2-chloro-5-methyl-4-nitropyridine 1-oxide, is hydrogenated using a platinum-based catalyst to produce the intermediate, 2-chloro-5-methyl-4-pyridinamine. google.comgoogle.com
Hydrolysis/Cyclization: The resulting 2-chloro-5-methyl-4-pyridinamine is then treated with potassium hydroxide (B78521) in methanol (B129727) at elevated temperature and pressure, which facilitates the substitution of the chlorine atom with a hydroxyl group and subsequent tautomerization to yield 4-amino-5-methyl-1H-pyridin-2(1H)-one. google.comchemicalbook.com
This multi-step synthesis, starting from a related nitro compound, highlights the role of this compound's core structure in building complex, medicinally relevant heterocyclic systems. Further, the compound has been identified in the synthetic pathway for developing cycloalkyl pyrimidine (B1678525) derivatives investigated as ferroportin inhibitors. google.com
The utility of this compound extends to the production of specialty fine chemicals, particularly within the pharmaceutical industry. Its primary documented application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). biosynth.com
Table 1: Synthesis of Finerenone Intermediate 4-amino-5-methyl-1H-pyridin-2(1H)-one
| Step | Starting Material | Reagents & Conditions | Product | Yield | Purity | Reference |
| 1 | 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | Hydrogenation over a platinum catalyst | 2-chloro-5-methyl-4-pyridinamine | - | - | google.comgoogle.com |
| 2 | 2-chloro-5-methyl-4-pyridinamine | Potassium hydroxide (KOH), methanol, 180°C, 12.5 bar pressure, 16 hours | 4-amino-5-methyl-1H-pyridin-2(1H)-one | ~84% | >99% | google.comchemicalbook.com |
Utility in Ligand Design and Explorations in Coordination Chemistry
Based on available scientific literature and patent databases, there is limited specific information regarding the direct application of this compound in ligand design and coordination chemistry. While pyridine (B92270) derivatives are common scaffolds for ligands due to the nitrogen atom's ability to coordinate with metal ions, the specific utility of this compound for such purposes is not extensively documented.
Potential Contributions to Materials Science through Derivative Synthesis
Currently, there is a lack of significant research or patents detailing the contributions of this compound or its direct derivatives to the field of materials science. Its documented applications are predominantly centered on its role as a synthetic intermediate in the pharmaceutical sector.
Q & A
Q. Key Considerations :
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency) .
- Temperature control (reflux for chlorination, room temperature for coupling reactions) .
Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution : Mapping electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the hydroxyl group may act as a hydrogen-bond donor, influencing reactivity .
- Reactivity Prediction : Analyzing frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in substitution reactions .
- Non-Covalent Interactions : Atoms-in-Molecules (AIM) analysis can clarify hydrogen bonding or π-stacking interactions critical for crystal packing .
Case Study : Similar pyridine derivatives were studied using Gaussian 03 software with B3LYP/6-311++G(d,p) basis sets, revealing charge transfer mechanisms relevant to biological activity .
Data Contradiction: How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?
Methodological Answer:
Conflicting NMR/IR data may arise from:
- Tautomerism : The hydroxyl group could exist in keto-enol forms, altering peak positions. Use variable-temperature NMR to assess equilibrium .
- Solvent Effects : Chemical shifts vary with solvent polarity (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate spectra in multiple solvents .
- Impurity Signals : Trace byproducts from incomplete reactions (e.g., residual methyl precursors) may overlap. Purify via column chromatography or recrystallization .
Resolution : Combine X-ray crystallography (e.g., ORTEP-III for structural validation) with 2D NMR techniques (COSY, HSQC) to assign signals unambiguously .
Safety: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Waste Management : Segregate halogenated waste (chlorinated byproducts) and neutralize acidic/basic residues before disposal .
- Emergency Response : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .
Note : Follow institutional guidelines for hazardous chemical handling, referencing protocols for structurally similar chloropyridines .
Application in Drug Design: What makes this compound a potential pharmacophore in medicinal chemistry?
Methodological Answer:
- Bioisosteric Potential : The chlorine atom mimics electron-withdrawing groups in known kinase inhibitors, enhancing target binding .
- Hydrogen-Bonding Capacity : The hydroxyl group can form interactions with active-site residues (e.g., serine or tyrosine in enzymes) .
- Structural Modularity : The methyl group allows for derivatization (e.g., introducing fluorophores for imaging studies) .
Case Study : Analogous compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show activity in agrochemical and anticancer research .
Advanced: How can researchers resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer:
- ORTEP-III Software : Use graphical interface tools to refine crystal structures, especially for disordered atoms or hydrogen bonding networks .
- Synchrotron Radiation : High-resolution XRD at synchrotron facilities resolves weak electron densities in polymorphic forms .
- Complementary Techniques : Pair XRD with solid-state NMR to validate molecular packing and dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
